2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

描述

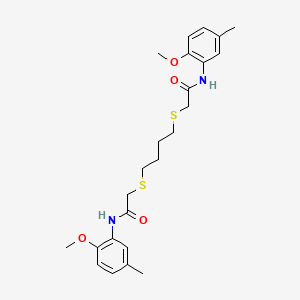

This compound is a bis-sulfanyl acetamide derivative featuring a central butyl chain bridging two thioether-linked acetamide moieties. Each acetamide group is substituted with a 2-methoxy-5-methylaniline ring.

属性

IUPAC Name |

2-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S2/c1-17-7-9-21(29-3)19(13-17)25-23(27)15-31-11-5-6-12-32-16-24(28)26-20-14-18(2)8-10-22(20)30-4/h7-10,13-14H,5-6,11-12,15-16H2,1-4H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USECYXAWULXJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSCCCCSCC(=O)NC2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Core Structure : The compound contains a thioether linkage, which is critical for its biological activity.

- Functional Groups : It features methoxy and methyl groups, which may influence its lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro studies against various cancer cell lines and microbial strains. The following sections detail specific findings related to its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). In an MTT assay, it exhibited an IC50 value of approximately 1.61 µg/mL against HepG2 cells, indicating potent activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins such as Bcl-2 . Molecular dynamics simulations suggest that it interacts with cellular proteins primarily through hydrophobic contacts, which may enhance its cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial activity:

- In Vitro Testing : The compound demonstrated significant antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Case Studies

A notable case study involved the synthesis of related thiazole derivatives that demonstrated enhanced anticancer activity compared to traditional chemotherapeutics. These derivatives were evaluated for their structure-activity relationship (SAR), revealing that modifications at specific positions on the thiazole ring could significantly enhance potency .

相似化合物的比较

Structural Analog 1: 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

Key Differences :

- Core Structure : Replaces the butyl-bridged bis-sulfanyl group with a 1,3,4-oxadiazole ring .

- Substituents : Contains a 5-chloro substituent on the aniline ring instead of 5-methyl.

- Synthesis : Derived from hydrazides and 2-bromoacetamide, differing from the target compound’s likely thiol-alkylation pathway .

Physicochemical Properties :

Structural Analog 2: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Key Differences :

Physicochemical Properties :

Structural Analog 3: 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Key Differences :

Physicochemical Properties :

Structural Analog 4: N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Key Differences :

Physicochemical Properties :

- MW ~470 g/mol, closer to the target compound.

- logP ~3.5, balancing solubility and membrane permeability .

Research Implications

- Structure-Activity Relationships (SAR) : The target compound’s extended sulfur chain and methoxy-methyl substituents may optimize enzyme binding and metabolic stability compared to chloro or bromo analogs .

- Pharmacokinetics : Higher molecular weight and logP suggest moderate oral bioavailability, necessitating formulation optimization .

- Future Directions : Biological screening against AChE, LOX, and antimicrobial targets is recommended, leveraging methodologies from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。